3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core. Its structure features a 3-chlorophenyl group at position 3 and a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 2 (Figure 1).
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-17-7-5-8-18(14-17)31-25(33)24-23(19-9-2-3-10-20(19)28-24)29-26(31)34-15-22(32)30-13-12-16-6-1-4-11-21(16)30/h1-11,14,28H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCPYCIFTKZVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)Cl)NC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 494.0 g/mol. The structure includes a chlorophenyl group, an indole moiety, and a pyrimidine ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN5O3S |
| Molecular Weight | 494.0 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, modifying their activity and influencing downstream signaling pathways.
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative properties against certain cancer cell lines, suggesting potential use in oncology.
Biological Activity and Case Studies
Recent studies have explored the biological effects of this compound in various contexts:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines, including:
- Antimicrobial Properties : Some investigations have suggested that this compound possesses antimicrobial activity, although further studies are needed to elucidate the specific mechanisms and efficacy against various pathogens.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits by modulating oxidative stress and inflammatory pathways.
Research Findings
A systematic review of literature reveals diverse applications and findings related to the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the indole and chlorophenyl groups significantly influence the biological activity of related compounds .
- Synthesis and Characterization : Various synthetic routes have been developed to optimize yield and purity while maintaining biological efficacy .
Comparison with Similar Compounds
3-(4-Chlorophenyl) Variant
- Structure : The 4-chlorophenyl analog (CAS 536715-50-1) replaces the 3-chlorophenyl group with a para-chlorinated phenyl ring.
3-(3,5-Dimethylphenyl) Variant
3-Phenyl Variant
- Structure : The unsubstituted phenyl analog (CAS 537668-70-5) lacks halogenation, simplifying the electronic profile.
- Implications : The absence of chlorine may reduce metabolic stability compared to chlorinated derivatives .
Variations in the Thioether Side Chain
Phenacylsulfanyl Group
- Structure : The compound 3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS 536715-50-1) replaces the indolin-1-yl-2-oxoethyl group with a phenacyl (2-oxo-2-phenylethyl) moiety.
Propylsulfanyl Group
Morpholinoethylsulfanyl Group
- Implications : The morpholine moiety could enhance solubility and interaction with polar residues in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
